六水合硝酸镍

概述

描述

Synthesis Analysis

Nickel nitrate hexahydrate can be synthesized by reacting nickel metal, nickel oxide, or nickel carbonate with nitric acid followed by crystallization. The synthesis process is crucial for producing high-purity nickel nitrate hexahydrate for specific industrial and research applications.

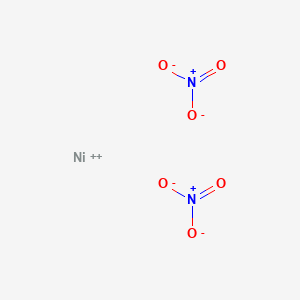

Molecular Structure Analysis

The molecular structure of nickel nitrate hexahydrate complexes has been extensively studied using X-ray crystallography. These studies reveal that nickel nitrate hexahydrate often forms octahedral complexes with various ligands, indicating a slightly distorted octahedral geometry around the nickel ions. For instance, when reacted with pyridine-2-amidoxime, nickel(II) nitrate hexahydrate produces complexes with slightly distorted octahedral structures, where the nitrate groups act as coordinated ligands or counter-ions depending on the reaction conditions (Pearse et al., 1989).

Chemical Reactions and Properties

Nickel nitrate hexahydrate is involved in various chemical reactions, particularly as a precursor to other nickel compounds. It decomposes upon heating, releasing nitrogen oxides and resulting in nickel oxide, which is a crucial material for catalysis and electronic applications. This thermal decomposition process has been characterized through methods such as thermogravimetry and differential thermal analysis, revealing detailed insight into intermediate products and kinetic parameters of the decomposition process (Mansour, 1993).

科学研究应用

镍纳米粒子的合成

六水合硝酸镍通常用于合成镍纳米粒子(NiNPs),由于其磁性、化学和物理特性,NiNPs 具有多种应用。 NiNPs 被用于生物医学应用、催化、超级电容器和染料敏化太阳能电池 . NiNPs 合成的技术包括自上而下、自下而上和混合方法,六水合硝酸镍作为前驱体。

光催化

使用六水合硝酸镍合成的铝酸镍(NiAl2O4)纳米粒子在光催化应用中显示出前景。 它们已被用于在可见光照射下降解甲基橙等有机染料,降解率高达270 分钟内 90% . 此应用在环境清理和废水处理方面意义重大。

有机合成

在有机化学中,六水合硝酸镍作为各种反应的催化剂。 它在有机合成中的作用至关重要,因为它能够促进多种化学转化,使其成为研究人员开发新型化合物和材料的宝贵工具 .

电镀

六水合硝酸镍用于电镀工艺。 它作为电镀对象薄层镍所需的镍离子的来源。 此应用对于增强金属表面的耐腐蚀性和外观至关重要 .

纺织品染色

作为纺织品染色中的媒染剂,六水合硝酸镍有助于将染料固定在织物上。 它确保染料更持久,不易洗掉,从而提高染色纺织品的质量和耐用性 .

纳米技术中的催化剂

源自六水合硝酸镍的镍纳米粒子因其催化性能在纳米技术中得到探索。 它们用于需要纳米级精确控制的反应,例如开发用于纳米管印刷的新型油墨和增强伪电容 .

磁性应用

由于镍纳米粒子的磁性,六水合硝酸镍间接参与了场调制光栅和光开关的创建。 这些应用在数据存储和光子学领域至关重要 .

生物医学应用

镍纳米粒子可用于通过磁力直接固定生物分子。 六水合硝酸镍的此应用在生物传感器和靶向药物递送系统的开发中特别相关 .

作用机制

Target of Action

Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .

Mode of Action

Nickel nitrate hexahydrate interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .

In heterogeneous catalysis, nickel nitrate hexahydrate is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .

Biochemical Pathways

Nickel nitrate hexahydrate is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .

Result of Action

The primary result of nickel nitrate hexahydrate’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .

Action Environment

Nickel nitrate hexahydrate is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .

安全和危害

未来方向

Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .

属性

IUPAC Name |

nickel(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Ni.6H2O/c2*2-1(3)4;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPCKOPZYFFEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2NiO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13138-45-9 (Parent) | |

| Record name | Nickel nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70158941 | |

| Record name | Nickel nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, deliquescent crystals; [Merck Index] Water soluble; [ACGIH] | |

| Record name | Nickel(II) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13478-00-7 | |

| Record name | Nickel nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, nickel(2+) salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBT61WLT1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

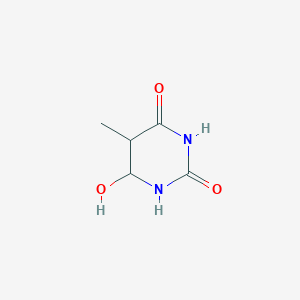

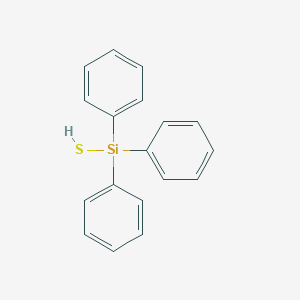

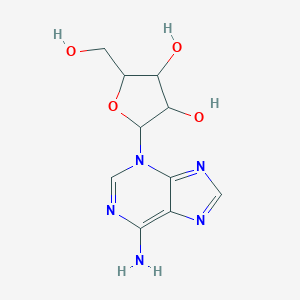

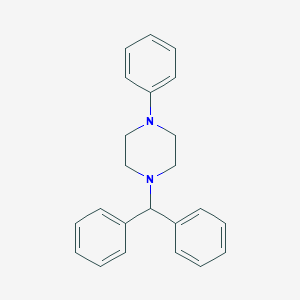

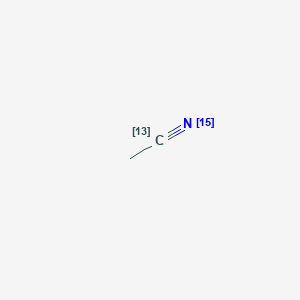

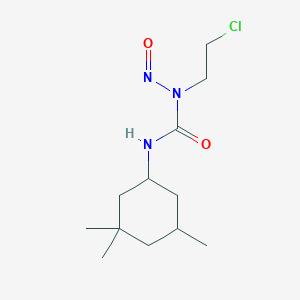

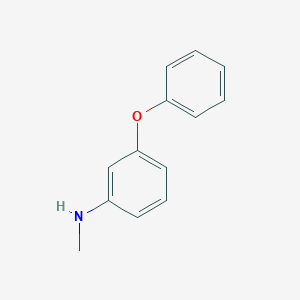

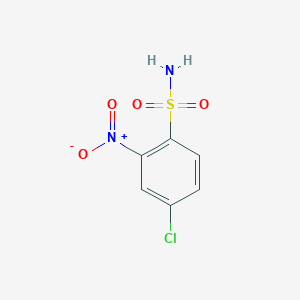

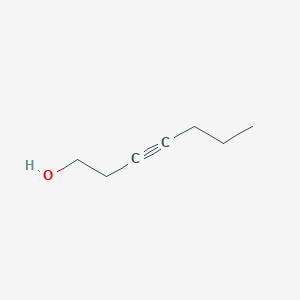

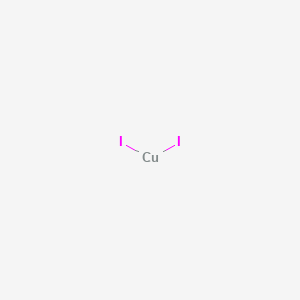

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?

A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.

Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?

A2: Several techniques can confirm the presence and purity of this compound:

- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]

- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]

- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]

Q3: Is nickel nitrate hexahydrate thermally stable?

A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]

Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?

A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]

Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?

A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]

Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?

A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]

Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?

A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:

- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []

- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []

- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []

- Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []

Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?

A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]

Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?

A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []

Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?

A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]

Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?

A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]

Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?

A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:

- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []

- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]

- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []

- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)